(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)methanol
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Overview
Description
“(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol” is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .
Synthesis Analysis
A general approach to the synthesis of benzimidazole derivatives involves reactions of substituted 1,2-phenylenediamines and carboxylic acids . This approach can provide access to a library of compounds .Molecular Structure Analysis
The molecular and crystalline structures of most benzimidazole derivatives were solved by X-ray diffraction analysis . This made it possible to reveal the influence of the number and arrangement of fluorine atoms in the benzene cycle on the formation of intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives are complex and can involve various processes. For instance, methanol, a relatively cheap and renewable single-carbon feedstock, has gained considerable attention as a substrate for the bio-production of commodity chemicals .Physical and Chemical Properties Analysis
Methanol is a colourless, polar, volatile, flammable liquid with a mild alcoholic odour when pure . It decomposes on heating producing carbon monoxide and formaldehyde .Scientific Research Applications
Organic Synthesis and Catalysis
One area of application involves the use of methanol as a hydrogen source and C1 synthon in chemical synthesis. Methanol has been used for selective N-methylation of amines, employing cost-effective catalysts like RuCl3. This process is significant for synthesizing pharmaceutical agents and demonstrates the utility of methanol in organic synthesis, which could extend to derivatives like "(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol" for functionalization or as a starting material in the synthesis of complex molecules (Sarki et al., 2021).
Fuel Cell Technologies
Polybenzimidazole films doped with phosphoric acid, where benzimidazole derivatives are crucial, have been explored as polymer electrolytes in fuel cells. The low methanol vapor permeability of these materials significantly reduces methanol crossover, a common issue in direct methanol fuel cells. This application showcases the potential of benzimidazole derivatives in improving fuel cell efficiency and durability (Wainright et al., 1995).
Material Science
Benzimidazole derivatives have also been examined in the context of material science, such as in the synthesis of polymorphs and their properties. Studies have focused on the crystal structures of benzimidazole derivatives, which could inform the development of new materials with unique properties for applications in electronics, photonics, or as catalysts (Makhmudov et al., 2017).
Biochemical Applications
In biochemical research, benzimidazole derivatives have been involved in understanding enzyme mechanisms, such as the activation of methanol:5-hydroxybenzimidazolylcobamide methyltransferase in Methanosarcina barkeri. This work highlights the role of specific biochemical processes in methanogenesis, a fundamental aspect of microbial metabolism that could have broader implications for biotechnology and environmental science (Daas et al., 1996).
Mechanism of Action
Target of Action
Benzimidazole derivatives, such as “(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol”, have been found to exhibit diverse biological activities
Biochemical Pathways
Without specific research on “(1-Ethyl-5-fluorobenzimidazol-2-yl)methanol”, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Safety and Hazards
Future Directions
The future of benzimidazole derivatives and methanol-based products is promising. Methylotrophic organisms, with the inherent ability to use methanol as the sole carbon and energy source, are competent candidates as platform organisms . This opens up possibilities for the development of new drugs and materials .
Properties
IUPAC Name |
(1-ethyl-5-fluorobenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYVKTJYJJJGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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